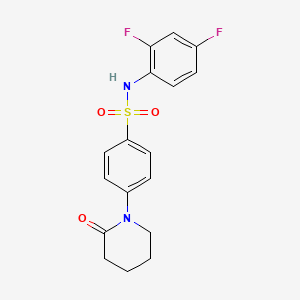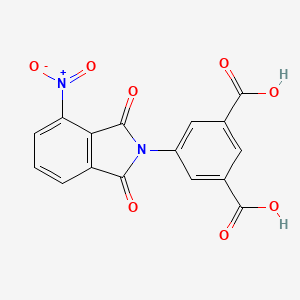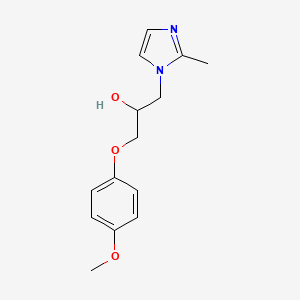![molecular formula C16H10Br4N2O4 B5236171 2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid, commonly known as TBBPA, is a widely used flame retardant in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. TBBPA has been extensively studied due to its potential environmental and health impacts.
作用機序
The mechanism of action of TBBPA is not fully understood, but it is believed to act as an antagonist of the thyroid hormone receptor. TBBPA has a similar structure to thyroid hormones, and it can bind to the receptor and interfere with its normal function. This can lead to disruption of thyroid hormone signaling pathways, which can affect various physiological processes such as growth, development, and metabolism.
Biochemical and Physiological Effects:
TBBPA has been shown to have various biochemical and physiological effects in different organisms. In vitro studies have shown that TBBPA can induce oxidative stress, DNA damage, and apoptosis in various cell types. In vivo studies have shown that TBBPA can affect thyroid hormone levels, reproductive function, and neurobehavioral development in different animal species. TBBPA has also been shown to accumulate in various tissues such as liver, kidney, and adipose tissue, which can lead to potential long-term effects.
実験室実験の利点と制限
TBBPA is a widely used flame retardant that is readily available for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, TBBPA has limitations for laboratory experiments due to its potential environmental and health impacts. TBBPA is classified as a hazardous substance, and it requires careful handling and disposal. Researchers should take appropriate precautions to minimize exposure to TBBPA and follow relevant safety regulations.
将来の方向性
There are several future directions for research on TBBPA. One area of research is to investigate the potential environmental impacts of TBBPA and its persistence in different environmental matrices. Another area of research is to understand the mechanisms of TBBPA toxicity and its effects on different physiological processes. Further studies are needed to evaluate the potential risks of TBBPA exposure to human health and the environment. In addition, there is a need for the development of alternative flame retardants that are less hazardous and more environmentally friendly.
Conclusion:
In conclusion, TBBPA is a widely used flame retardant that has potential environmental and health impacts. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to understand the potential risks of TBBPA exposure and to develop safer alternatives.
合成法
TBBPA is synthesized by reacting 3,4,5,6-tetrabromophthalic anhydride with 4-aminophenylacetamide in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid or acetonitrile, and the product is purified by recrystallization. The synthesis of TBBPA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
TBBPA has been extensively studied for its flame retardant properties in various industries such as electronics, textiles, and construction materials. However, recent research has focused on its potential environmental and health impacts. TBBPA has been detected in various environmental matrices such as air, water, soil, and sediments. It has also been found in biota such as fish, birds, and mammals. TBBPA has been shown to have endocrine-disrupting effects, neurotoxicity, and genotoxicity in various in vitro and in vivo studies.
特性
IUPAC Name |
2-[(4-acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br4N2O4/c1-6(23)21-7-2-4-8(5-3-7)22-15(24)9-10(16(25)26)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACYDISZENCJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)


![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)